Temurtide

Overview

Description

The introduction of new compounds and their comprehensive analysis is essential in the field of chemistry and materials science. This includes understanding their synthesis, molecular structure, chemical reactions, physical, and chemical properties. For compounds similar to Temurtide, the focus is often on their potential applications and fundamental understanding that can lead to technological advancements.

Synthesis Analysis

The synthesis of complex compounds often involves the combination of multiple elements under controlled conditions. For example, the synthesis of new quaternary actinide chalcogenides has been achieved through specific methodologies that could be analogous to this compound's synthesis. These processes involve careful selection of precursors and conditions to achieve the desired compound structure and properties (Prakash et al., 2015).

Molecular Structure Analysis

The molecular structure is determined using techniques like X-ray diffraction, revealing the arrangement of atoms within a compound. For instance, compounds with complex chalcogenide structures show intricate arrangements of metal and non-metal atoms, leading to unique physical and chemical behaviors (Prakash et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving such compounds can be diverse, depending on their composition and structure. Research into compounds containing bonds of Te to Group 14 elements offers insights into their reactivity and potential for forming new compounds through various chemical reactions (Sadekov, 2002).

Physical Properties Analysis

The physical properties of compounds like this compound are influenced by their molecular structure. Properties such as phase, density, and melting point are critical for understanding how these compounds behave under different conditions and for their application in materials science.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, oxidation states, and solubility, are essential for understanding how these compounds can be used and manipulated in chemical reactions and applications. Research into organic compounds containing Te bonds provides a foundation for understanding the chemical behavior of such compounds (Sadekov, 2002).

Scientific Research Applications

Biomaterials Design in Tissue Engineering and Regenerative Medicine

Temurtide, as a significant material, can be explored in the context of "smart" biomaterials for tissue engineering (TE) and regenerative medicine. The focus is on developing biomaterials that actively participate in forming functional tissue. This approach can lead to significant advancements in regenerative medicine, where this compound's unique properties could be utilized for better clinical outcomes (Furth, Atala, & Van Dyke, 2007).

Integration in Technology-Embedded Scientific Inquiry

This compound's role in Technology-Embedded Scientific Inquiry (TESI) could be pivotal, especially in enhancing the self-efficacy of science student teachers. This involves the incorporation of technology in scientific research and education, where this compound could be a subject of study or a tool in the process, contributing to a more effective learning and research environment (Çalık, 2013).

Thermal Energy Storage (TES) and Efficiency Improvement

The application of this compound in Thermal Energy Storage (TES) systems offers an intriguing avenue. TES is crucial for energy efficiency, particularly in converting waste heat into electrical energy. This compound, with its potential unique properties, could play a role in enhancing the performance of TES systems, thereby contributing to the development of more efficient and sustainable energy solutions (Tritt & Subramanian, 2006).

Contribution to Environmental Health Sciences

In environmental health sciences, this compound might be instrumental in studies exploring the relationship between humans and the natural environment. It can be included in research that aligns with Traditional Ecological Knowledge (TEK), where its impact on ecosystems and human health could be studied, providing critical insights into environmental and biomedical fields (Finn, Herne, & Castille, 2017).

Enhancing Cell Functionality in Computational and Structural Biotechnology

In computational and structural biotechnology, this compound's role could be significant in studying cell functionality. It can be a key component in creating biomimetic microenvironments, which are essential for understanding cell behavior and improving the translation of novel therapeutics into clinical practice (Almouemen, Kelly, & O'Leary, 2019).

Mechanism of Action

Target of Action

Temurtide, also known as Teriparatide , is a portion of human parathyroid hormone (PTH), specifically the amino acid sequence 1 through 34 of the complete molecule . The primary target of this compound is the parathyroid hormone receptor, which plays a crucial role in the regulation of calcium and phosphate metabolism in bone and kidney .

Mode of Action

This compound interacts with its target, the parathyroid hormone receptor, by binding to it and activating it . This activation leads to an increase in serum calcium levels, partially accomplished by increasing bone resorption .

Biochemical Pathways

The activation of the parathyroid hormone receptor by this compound affects several biochemical pathways. The most significant of these is the regulation of calcium and phosphate metabolism in bone and kidney . This regulation is crucial for maintaining bone health and overall mineral balance within the body.

Pharmacokinetics

The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and therapeutic effect . .

Result of Action

The primary molecular and cellular effect of this compound’s action is the increase in serum calcium levels . This is achieved through the increased resorption of bone, which releases calcium into the bloodstream . The overall effect of this action is to regulate calcium and phosphate metabolism, thereby contributing to bone health.

Action Environment

The action, efficacy, and stability of this compound, like many other drugs, can be influenced by various environmental factors. These factors can include temperature, pH, and concentration . For instance, enzymes, which this compound interacts with, work best within specific temperature and pH ranges. Sub-optimal conditions can cause an enzyme to lose its ability to bind to a substrate . Therefore, maintaining optimal environmental conditions is crucial for the effective action of this compound.

properties

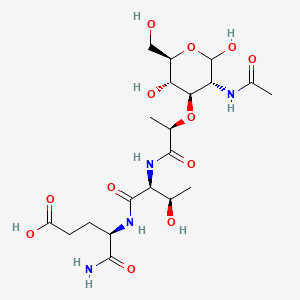

IUPAC Name |

(4R)-4-[[(2S,3R)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N4O12/c1-7(26)13(19(33)23-10(17(21)31)4-5-12(28)29)24-18(32)8(2)35-16-14(22-9(3)27)20(34)36-11(6-25)15(16)30/h7-8,10-11,13-16,20,25-26,30,34H,4-6H2,1-3H3,(H2,21,31)(H,22,27)(H,23,33)(H,24,32)(H,28,29)/t7-,8-,10-,11-,13+,14-,15-,16-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSYIUAIQSRVQR-BLNLWOAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of developing an emulsion-based adjuvant formulation for Temurtide in vaccine development?

A1: While the provided abstract does not delve into the specifics of this compound's mechanism of action, it highlights a crucial aspect of its application: formulation. Developing an emulsion-based adjuvant formulation for this compound is significant for several reasons:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-5H-oxazole-4-carboxamide](/img/structure/B1260268.png)

![[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)

![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidenehept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260284.png)